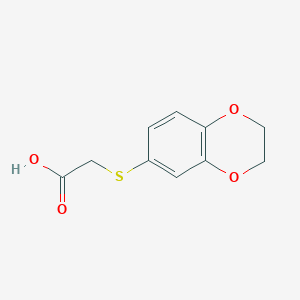

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid

Description

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid is a synthetic carboxylic acid derivative featuring a 2,3-dihydro-1,4-benzodioxin core linked to an acetic acid moiety via a sulfanyl (thioether) group. This compound has garnered attention for its anti-inflammatory properties, demonstrating potency comparable to Ibuprofen in carrageenan-induced rat paw edema assays .

Properties

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4S/c11-10(12)6-15-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQUASIPWNWBNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)SCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a suitable sulfanyl acetic acid derivative. One common method involves the use of a base such as lithium hydride (LiH) in a polar aprotic solvent to facilitate the nucleophilic substitution reaction . The reaction conditions often require careful control of temperature and solvent choice to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, optimization of reaction conditions for scalability, and the implementation of purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The compound can be reduced to modify the benzodioxin ring or the sulfanyl group.

Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group or the acetic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of reduced benzodioxin derivatives.

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

Medicine: Potential therapeutic applications are being explored, particularly in the development of drugs targeting specific molecular pathways.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring system can interact with hydrophobic pockets in proteins, while the sulfanyl acetic acid moiety can form hydrogen bonds or ionic interactions with active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Benzodioxin Acetic Acid Derivatives

Compounds sharing the benzodioxin-acetic acid backbone but differing in substituents exhibit varying anti-inflammatory activities:

Key Findings :

- The parent compound (without additional substituents) matches Ibuprofen in efficacy, suggesting the benzodioxin-acetic acid framework itself is pharmacologically active .

- Introducing a pyrrole ring (compound 162) enhances anti-inflammatory activity, likely due to increased π-π interactions or improved binding affinity .

Sulfanyl vs. Sulfonyl Derivatives

Modifications to the sulfur-containing group significantly alter chemical properties:

| Compound Name | Sulfur Group | Potential Impact |

|---|---|---|

| Target compound | Sulfanyl (thioether) | Moderate electron-donating; redox-active |

| [(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)(methyl)amino]acetic acid | Sulfonyl (sulfone) | Electron-withdrawing; increased stability |

| 4-(2,3-Dihydro-1,4-benzodioxin-6-yl) butanoic acid | No sulfur | Reduced potential for thiol-mediated interactions |

Key Findings :

Amide Derivatives

Replacing the acetic acid with an amide group alters pharmacokinetics:

Key Findings :

Comparison with Classical NSAIDs

While the target compound matches Ibuprofen in efficacy, structural differences influence their pharmacodynamic profiles:

| Feature | 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid | Ibuprofen |

|---|---|---|

| Core Structure | Benzodioxin + acetic acid | Arylpropionic acid |

| Lipophilicity | Higher (due to benzodioxin) | Moderate |

| Mechanism | COX inhibition (presumed) | COX-1/COX-2 inhibition |

| Sulfur Functionality | Sulfanyl group (redox modulation) | None |

Biological Activity

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid is an organic compound characterized by a unique structural framework that combines a benzodioxin ring with a sulfanyl acetic acid moiety. This compound has garnered attention for its potential biological activities, which may include interactions with various biological targets, leading to therapeutic applications.

- Molecular Formula : C10H10O4S

- Molecular Weight : 226.25 g/mol

- Structural Features : The compound features a benzodioxin ring system that enhances its interaction capabilities with biological molecules, making it a valuable candidate for pharmacological studies.

The biological activity of 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The benzodioxin structure allows for hydrophobic interactions within protein binding sites, while the sulfanyl acetic acid moiety can participate in hydrogen bonding and ionic interactions. These interactions can modulate enzyme activity or receptor signaling pathways.

Antioxidant Properties

Research indicates that compounds similar to 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid exhibit significant antioxidant activities. This property is essential for protecting cells from oxidative stress and may have implications in preventing chronic diseases.

Anti-inflammatory Effects

Studies have shown that derivatives of benzodioxin compounds can inhibit inflammatory pathways. The sulfanyl group may enhance the anti-inflammatory potential by modulating cytokine production and immune responses.

Antimicrobial Activity

Preliminary investigations suggest that this compound may exhibit antimicrobial properties against various pathogens. The unique structure allows it to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Case Studies and Research Findings

-

Antioxidant Activity Study

- A study evaluated the antioxidant capacity of several benzodioxin derivatives, including 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid. The results indicated a significant reduction in free radical formation in vitro, suggesting potential applications in oxidative stress-related conditions .

- Anti-inflammatory Mechanism Exploration

- Antimicrobial Efficacy Assessment

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid | Similar benzodioxin structure with a butanoic acid moiety | Moderate anti-inflammatory effects |

| N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides | Sulfonamide group attached to the benzodioxin ring | Enhanced antimicrobial properties |

Q & A

What are the standard synthetic protocols for preparing 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid, and what key intermediates are involved?

Level : Basic

Methodology :

The synthesis typically involves nucleophilic substitution on the benzodioxin ring. A common route includes:

Sulfanyl Group Introduction : Reacting 2,3-dihydro-1,4-benzodioxin-6-thiol with chloroacetic acid under basic conditions (e.g., NaOH or K₂CO₃) to form the thioether linkage.

Intermediate Isolation : The sulfanylacetic acid derivative is purified via recrystallization or column chromatography.

Key intermediates include the thiol precursor and the sulfonyl/sulfanyl derivatives formed during substitution .

How can researchers determine the regioselectivity of sulfanyl group introduction in the benzodioxin ring during synthesis?

Level : Advanced

Methodology :

Regioselectivity is influenced by electronic and steric factors. To confirm the substitution site:

- NMR Analysis : Compare - and -NMR shifts of the product with computational predictions (e.g., DFT calculations) for different substitution patterns.

- X-ray Crystallography : Resolve the crystal structure to unambiguously assign the sulfanyl group position.

- Competitive Reaction Studies : Vary reaction conditions (e.g., solvent polarity, temperature) to observe preferential substitution .

Which spectroscopic techniques are essential for confirming the structure of this compound?

Level : Basic

Methodology :

- NMR Spectroscopy : - and -NMR to confirm the benzodioxin scaffold, sulfanyl linkage, and acetic acid moiety.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.

- IR Spectroscopy : Identify characteristic S–C and C=O stretches (~650 cm and ~1700 cm, respectively).

- HPLC-PDA : Assess purity and detect by-products .

What methodologies are recommended to study the interaction between this compound and biological targets like enzymes or receptors?

Level : Advanced

Methodology :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., ) in real time using immobilized targets.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding.

- Fluorescence Polarization : Monitor competitive displacement of fluorescent probes.

- Cellular Assays : Use reporter gene systems or calcium flux assays to evaluate functional activity .

What challenges arise in achieving high purity for this compound, and what purification methods are effective?

Level : Basic

Methodology :

Challenges :

- By-products from incomplete substitution or oxidation of the sulfanyl group.

- Residual solvents or unreacted precursors.

Solutions : - Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high recovery.

- HPLC Prep : Reverse-phase C18 columns for final polishing .

How should discrepancies in biological activity data across studies be addressed?

Level : Advanced

Methodology :

- Batch-to-Batch Variability : Validate purity and stereochemistry (if applicable) via chiral HPLC or CD spectroscopy.

- Assay Conditions : Standardize protocols (e.g., buffer pH, temperature) to minimize experimental variance.

- Orthogonal Assays : Cross-validate using multiple techniques (e.g., SPR + ITC) to confirm binding affinity.

- Meta-Analysis : Compare data across studies while accounting for differences in cell lines or target isoforms .

What factors influence the compound's stability, and how can storage conditions be optimized?

Level : Basic

Methodology :

Instability Factors :

- Oxidation of the sulfanyl group to sulfoxide/sulfone.

- Hydrolysis of the acetic acid ester (if present).

Storage Recommendations : - Temperature : Store at –20°C under inert gas (N₂/Ar).

- Light Protection : Use amber vials to prevent photodegradation.

- Desiccant : Include silica gel to mitigate moisture-induced degradation .

How can molecular docking or DFT calculations predict the binding modes of this compound with biological targets?

Level : Advanced

Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate ligand-receptor interactions, focusing on hydrogen bonds with the acetic acid group and π-π stacking with the benzodioxin ring.

- DFT Calculations : Optimize the compound’s geometry and compute electrostatic potential maps to identify nucleophilic/electrophilic regions.

- MD Simulations : Run nanosecond-scale simulations to assess binding stability and conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.